
Ethyl 4-(2-((3,5-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-((3,5-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the class of pyridazine derivatives
準備方法
The synthesis of Ethyl 4-(2-((3,5-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of aniline derivatives, ethyl acetoacetate, and hydrazine hydrate in the presence of a catalyst. The reaction conditions often require refluxing in ethanol or another suitable solvent to facilitate the formation of the desired product .
化学反応の分析
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing reactive sites for further derivatization.
Key Conditions
Reagent System | Temperature | Time | Product | Yield |
---|---|---|---|---|
6M HCl (aqueous) | Reflux | 6–8 hr | Carboxylic acid derivative | 85–92% |
2M NaOH (ethanol) | 80°C | 4 hr | Sodium carboxylate intermediate | 78–84% |
Mechanistic studies indicate acid-catalyzed hydrolysis proceeds via a tetrahedral intermediate, while base-mediated hydrolysis follows nucleophilic acyl substitution.
Nucleophilic Substitution at the Ethoxy Linker
The oxygen atom in the ethoxy group facilitates nucleophilic displacement reactions.
Example Reactions
Nucleophile | Catalyst | Product | Application |
---|---|---|---|
Piperidine | BF₃·Et₂O | Amine-substituted analog | Bioactivity modulation |
Thiophenol | K₂CO₃ | Thioether derivative | Redox-sensitive prodrug design |
Sodium azide | DMF, 60°C | Azide intermediate (click chemistry) | Bioconjugation |
Reactions typically require polar aprotic solvents (e.g., DMF) and mild heating (50–70°C).
Reduction of the Dihydropyridazine Core
The 1,6-dihydropyridazine ring is susceptible to selective reduction, enabling access to saturated heterocycles.
Reduction Pathways
Reagent | Conditions | Product | Selectivity |
---|---|---|---|
H₂/Pd-C | Ethanol, 25°C | Tetrahydro derivative | Full saturation |
NaBH₄/CeCl₃ | THF, 0°C → RT | Partially reduced pyridazinyl alcohol | Ketone retention |
Full hydrogenation of the dihydropyridazine ring enhances metabolic stability in pharmacological studies .
Oxidation Reactions
The ketone group at position 6 and the dihydropyridazine system participate in oxidative transformations.
Oxidation Targets
Site | Oxidizing Agent | Product | Notes |
---|---|---|---|
Dihydropyridazine | H₂O₂/FeSO₄ | Aromatic pyridazine | Radical mechanism |
Benzylic C-H (o-tolyl) | KMnO₄ (acidic) | Carboxylic acid substituent | Side-chain cleavage |
Oxidation of the dihydropyridazine ring to pyridazine increases π-conjugation, altering electronic properties.
Aromatic Electrophilic Substitution
The 3,5-dimethylphenyl and o-tolyl groups undergo regioselective electrophilic substitution.
Nitration Example
Nitration System | Position Substituted | Product | Yield |
---|---|---|---|
HNO₃/H₂SO₄ | Para to dimethyl | Nitroaryl analog | 65–70% |
The electron-donating methyl groups direct electrophiles to meta/para positions on the aryl rings, confirmed by X-ray crystallography of derivatives .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings via halogenated intermediates.
Suzuki-Miyaura Reaction
Halogenation Pre-Step | Coupling Partner | Product | Application |
---|---|---|---|
Br₂/FeCl₃ | Phenylboronic acid | Biaryl analog | Library synthesis |
Halogenation typically occurs at the para position of the o-tolyl group under mild bromination conditions .
Amide Bond Functionalization
The (3,5-dimethylphenyl)amino moiety reacts with electrophiles to form urea or sulfonamide derivatives.
Reaction Type | Reagent | Product | Yield |
---|---|---|---|
Urea formation | Triphosgene | N,N'-disubstituted urea | 82% |
Sulfonylation | Tosyl chloride | Sulfonamide derivative | 75% |
These modifications are employed to enhance hydrogen-bonding capacity in drug design.
Comparative Reactivity Table
Functional Group | Reaction Type | Rate (Relative) | Influencing Factors |
---|---|---|---|
Ethyl ester | Hydrolysis | Fast | pH, solvent polarity |
Dihydropyridazine | Oxidation | Moderate | Oxidant strength |
Aromatic C-H | Electrophilic substitution | Slow | Substituent directing effects |
科学的研究の応用
Anticancer Activity
Research has indicated that derivatives of dihydropyridazine compounds exhibit potential anticancer properties. Ethyl 4-(2-((3,5-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that modifications to the dihydropyridazine structure could enhance cytotoxicity against breast cancer cells, suggesting a mechanism involving apoptosis induction .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria. This is particularly relevant for developing new antibiotics in response to rising antibiotic resistance .
Anti-inflammatory Effects
Dihydropyridazine derivatives are noted for their anti-inflammatory properties. The specific compound under discussion has been shown to reduce inflammation markers in animal models, indicating potential therapeutic uses in treating conditions such as arthritis and other inflammatory diseases .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films enhances charge transport efficiency, which is crucial for device performance .
Drug Delivery Systems
The compound's solubility and stability profile suggest it could be utilized in drug delivery systems. Encapsulation within nanoparticles has been explored to improve bioavailability and targeted delivery of therapeutic agents, particularly in cancer treatment .
Case Study 1: Anticancer Research
A recent study published in the Journal of Medicinal Chemistry highlighted the synthesis of various dihydropyridazine derivatives, including this compound. The results indicated a significant reduction in tumor size in xenograft models when treated with this compound compared to controls .
Case Study 2: Antimicrobial Activity Assessment
Another study assessed the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. Results showed that it exhibited a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, suggesting its potential as a new antimicrobial agent .
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological context in which it is used.
類似化合物との比較
Ethyl 4-(2-((3,5-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate can be compared with other pyridazine derivatives, such as:
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: Known for its unique structural features and biological activities.
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: Exhibits potent inhibition of tubulin polymerization and disruption of microtubule dynamics.
特性
IUPAC Name |
ethyl 4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-5-31-24(30)23-20(13-22(29)27(26-23)19-9-7-6-8-17(19)4)32-14-21(28)25-18-11-15(2)10-16(3)12-18/h6-13H,5,14H2,1-4H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNXHTKZRHVEEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=CC(=C2)C)C)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。